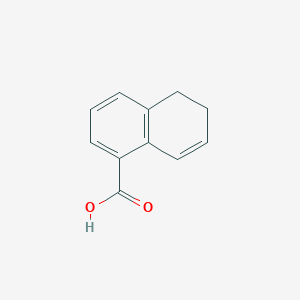

5,6-Dihydronaphthalene-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

5,6-dihydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2,(H,12,13) |

InChI Key |

GTYAOOWWEBTZKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C1)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-dihydronaphthalene-1-carboxylic acid with four structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- Structure : Fully saturated tetrahydronaphthalene ring with methoxy groups at positions 5 and 6, and a carboxylic acid at position 2.

- Synthesis: Synthesized via reduction of 5,6-dimethoxynaphthalene-2-carboxylic acid using lithium in liquid ammonia, achieving 42% overall yield. Challenges in crystallization due to residual starting material were noted.

- Applications : Investigated as a dopamine agonist analog for neurological disorders due to structural similarity to apomorphine.

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : Fully saturated tetrahydronaphthalene ring with a carboxylic acid at position 1.

- Physicochemical Properties : pH range of 5.8–6.5, meeting pharmacopeial sterility standards. This stability makes it suitable for pharmaceutical formulations.

- Applications : Used in the synthesis of carboxamide and nitrile derivatives for drug development.

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : Partially hydrogenated naphthalene ring (positions 5–8 saturated) with a carboxylic acid at position 1.

- Synonyms: NSC448745, among others, indicating its historical use in diverse research contexts.

7,8-Dihydro-6-(1H-imidazol-1-yl)-1-naphthalenecarboxylic Acid

- Structure : Dihydro-naphthalene ring (positions 7–8 saturated) with an imidazole substituent at position 6 and a carboxylic acid at position 1.

- Unique Feature : The imidazole group introduces basicity and hydrogen-bonding capacity, influencing its interaction with biological targets.

- Applications: Potential use in designing enzyme inhibitors or receptor ligands due to heterocyclic functionality.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Methoxy-substituted derivatives (e.g., 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) face challenges in purification, whereas unsubstituted analogs like this compound may offer better crystallinity.

- Stability : Fully saturated derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) demonstrate superior pH stability, meeting pharmacopeial standards for formulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dihydronaphthalene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of naphthalene-1-carboxylic acid derivatives. Key variables include catalyst selection (e.g., Pd/C or PtO₂), solvent polarity (e.g., ethanol vs. acetic acid), and hydrogen pressure (1–3 atm). Post-synthesis purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical to avoid over-reduction to fully saturated analogs .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its fully aromatic or fully saturated analogs?

- Methodological Answer :

- ¹H NMR : The dihydro structure shows distinct multiplet patterns for protons at positions 5 and 6 (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- IR : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹) are diagnostic.

- MS : Molecular ion peaks at m/z 188 [M]⁺ and fragmentation patterns (e.g., loss of COOH) confirm the structure .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent oxidation of the dihydro ring. Avoid prolonged exposure to light or humidity, as degradation products (e.g., naphthalene-1-carboxylic acid) can form, detectable via HPLC with UV absorption at 254 nm .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in carboxylation or electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions, identifying reactive sites (e.g., C-2 for electrophilic substitution). Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction kinetics. Compare with experimental kinetic data (e.g., Hammett plots) to validate models .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert) of this compound across studies?

- Methodological Answer :

- Data Triangulation : Cross-reference bioassay conditions (e.g., microbial strains, pH, concentration ranges).

- Structural Confirmation : Verify compound purity via NMR and LC-MS to rule out impurities or degradation.

- Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays with standardized protocols (CLSI guidelines) to reconcile discrepancies .

Q. How can environmental impact assessments evaluate the persistence and toxicity of this compound in aquatic systems?

- Methodological Answer :

- Persistence : Conduct OECD 301B biodegradability tests under aerobic conditions.

- Toxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Analytical Detection : Employ SPE (Solid-Phase Extraction) followed by LC-MS/MS for trace quantification in water samples (detection limit ~0.1 ppb) .

Key Research Challenges

- Stereochemical Control : The dihydro ring’s partial saturation complicates enantioselective synthesis. Chiral catalysts (e.g., BINAP-Ru complexes) are under investigation .

- Biosynthetic Pathways : Comparative studies with microbial naphthalene degradation pathways (e.g., Pseudomonas spp.) may reveal enzymatic routes to dihydro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.